molecular formula C14H18N2O4 B13998779 Rivanicline (fumarate)

Rivanicline (fumarate)

Cat. No.: B13998779
M. Wt: 278.30 g/mol
InChI Key: NDUVUFHHRZTPAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivanicline (fumarate) involves the reaction of N-methyl-4-(3-pyridinyl)-3-butene-1-amine with fumaric acid. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for Rivanicline (fumarate) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Rivanicline (fumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Ethanol, methanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

    Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.

    Biology: Investigated for its effects on neurotransmitter release and receptor modulation.

    Medicine: Explored as a treatment for Alzheimer’s disease, ulcerative colitis, and other inflammatory conditions.

Mechanism of Action

Rivanicline (fumarate) exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily binding to the α4β2 subtype. This binding modulates the release of neurotransmitters such as dopamine and norepinephrine, leading to its nootropic and stimulant effects. Additionally, it inhibits the production of Interleukin-8, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rivanicline (fumarate) is unique in its dual action as a nootropic and anti-inflammatory agent. Its selective binding to the α4β2 subtype of nicotinic acetylcholine receptors distinguishes it from other compounds, providing a specific therapeutic profile .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

but-2-enedioic acid;N-methyl-4-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

NDUVUFHHRZTPAW-UHFFFAOYSA-N

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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